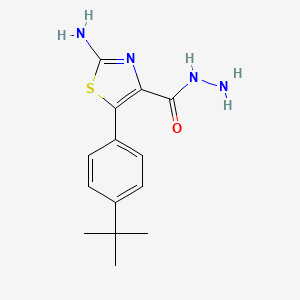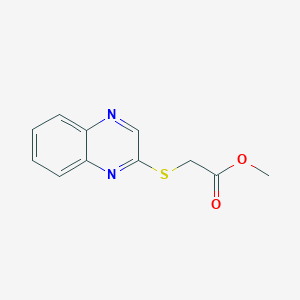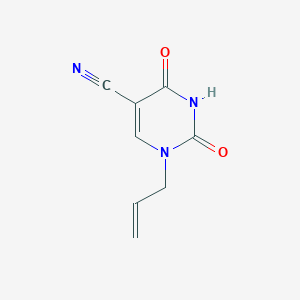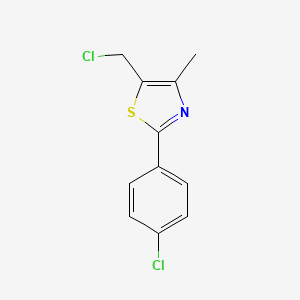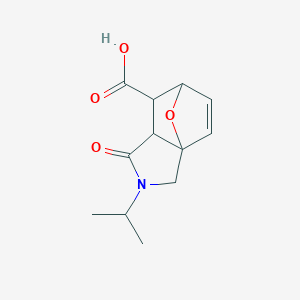
1-Oxo-2-(propan-2-yl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxo-2-(propan-2-yl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Oxo-2-(propan-2-yl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Oxo-2-(propan-2-yl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
- Esterification Products and Structural Analysis : The reaction of 5-arylfurfurilamines with maleic anhydride forms 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids, which exist in dynamic equilibrium with N-furfurylmaleinamides. Esterification of these tautomeric mixtures with methanol results in unexpected cleavage products of the 3a,6-oxo bridge. This study provides valuable insights into the structural properties of these compounds through X-ray structural analysis (Nadirova et al., 2019).
Reaction Mechanisms and Photoreactivity
- Photoremovable Protecting Groups : 1-Oxoindan-2-yl and 1,3-dioxoindan-2-yl carboxylic acid esters demonstrate significant reactivity with hydrogen atom or electron donors, releasing corresponding acids. These findings propose the utility of these compounds as photoremovable protecting groups in applications requiring high concentrations of hydrogen/electron donors (Literák et al., 2008).
Tautomerism and Reaction Pathways
- Ring-chain Tautomerism : A study on the reaction of 5-substituted furfurylamines with anhydrides of α,β-unsaturated carboxylic acids has shown the formation of 1-oxo-2,3,7,7a-hexahydro-1H-3a,6-epoxyisoindoles, demonstrating the significance of ring-chain tautomerism in these reactions. This research provides a deeper understanding of the reaction mechanisms involving these complex molecules (Zubkov et al., 2016).
Applications in Synthesis of Natural Products
- Synthesis of Cyclopenta[b]furo[2,3-c]pyrroles : Utilizing Hoveyda–Grubbs-type catalysts, the ring rearrangement metathesis of methyl 3-allyl-3a,6-epoxyisoindole-7-carboxylates is shown to lead to the synthesis of natural product-like cyclopenta[b]furo[2,3-c]pyrroles. This discovery opens pathways for the synthesis of complex organic structures using these compounds (Antonova et al., 2020).
Aromatization Processes
- Aromatization in Alkaline Media : The aromatization of 3a,6-epoxyisoindoles in alkaline media to synthesize isoindoline-4-carboxylic acids highlights the potential of these compounds in facilitating efficient and straightforward synthesis processes (Zubkov et al., 2012).
Crystallography and Molecular Structure
- Molecular Structure Analysis : Studies on molecules like rac-Methyl 5,7a-bis(acetyloxy)-3-oxo-2-phenyloctahydro-1H-isoindole-4-carboxylate provide crucial insights into the crystallographic structures of derivatives of 1-Oxo-2-(propan-2-yl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid. These analyses enhance the understanding of the molecular geometry and bonding interactions in these compounds (Toze et al., 2013).
Eigenschaften
IUPAC Name |
4-oxo-3-propan-2-yl-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-6(2)13-5-12-4-3-7(17-12)8(11(15)16)9(12)10(13)14/h3-4,6-9H,5H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAYITCIRICDCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC23C=CC(O2)C(C3C1=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378164 |
Source


|
| Record name | BAS 05044537 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxo-2-(propan-2-yl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | |
CAS RN |
436811-01-7 |
Source


|
| Record name | BAS 05044537 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

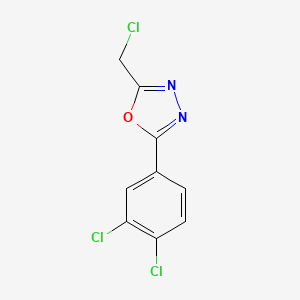


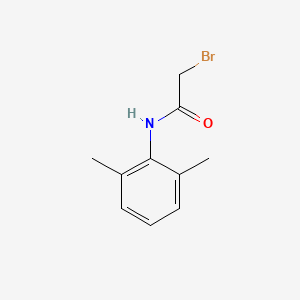
![{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}methanol](/img/structure/B1272416.png)
![4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B1272423.png)

